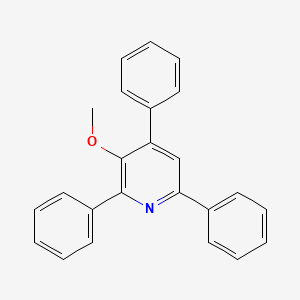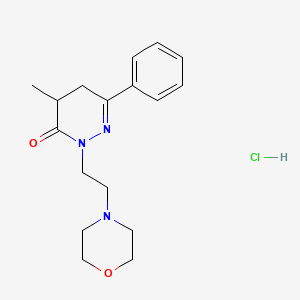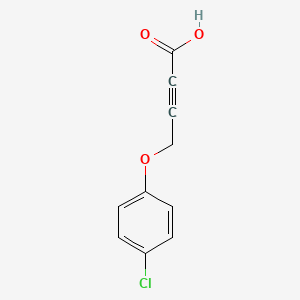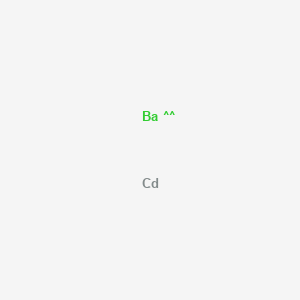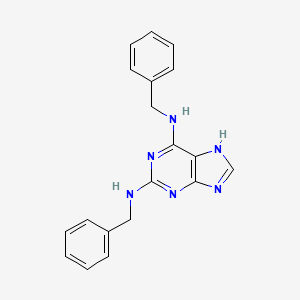
1,3-Dibromo-1-phenyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-1-phenyl-2-butanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-1-phenyl-2-butanone can be synthesized through the bromination of 1-phenyl-2-butanone. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under mild conditions, often at room temperature, to achieve high yields. The reaction mechanism involves the electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the dibrominated product .
Industrial Production Methods:
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
1,3-Dibromo-1-phenyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenyl butanones.
Reduction: Formation of 1,3-dibromo-1-phenyl-2-butanol.
Oxidation: Formation of 1,3-dibromo-1-phenyl-2-butanoic acid.
Applications De Recherche Scientifique
1,3-Dibromo-1-phenyl-2-butanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-1-phenyl-2-butanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The carbonyl group can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the phenyl group, which stabilize the transition states during reactions .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-butanone: Similar structure but lacks the phenyl group.
1-Bromo-2-butanone: Contains only one bromine atom and lacks the phenyl group.
1,3-Dichloro-1-phenyl-2-butanone: Similar structure but with chlorine atoms instead of bromine.
Uniqueness:
1,3-Dibromo-1-phenyl-2-butanone is unique due to the presence of both bromine atoms and a phenyl group, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Numéro CAS |
38651-07-9 |
|---|---|
Formule moléculaire |
C10H10Br2O |
Poids moléculaire |
305.99 g/mol |
Nom IUPAC |
1,3-dibromo-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(11)10(13)9(12)8-5-3-2-4-6-8/h2-7,9H,1H3 |
Clé InChI |
VDAIYBORWCEBKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C(C1=CC=CC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



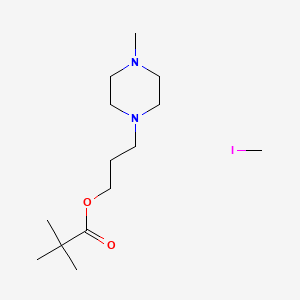
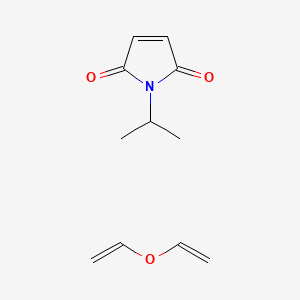
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
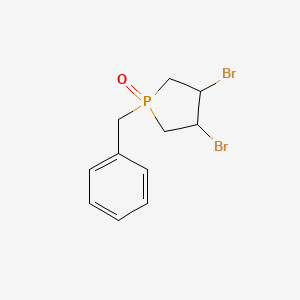
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
